
4-Hydroxy-3-methoxyphenethyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxyphenethyl acetate is an organic compound that belongs to the class of phenethyl esters It is characterized by the presence of a hydroxy group at the 4th position and a methoxy group at the 3rd position on the phenyl ring, with an acetate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxyphenethyl acetate typically involves the esterification of 4-Hydroxy-3-methoxyphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methoxyphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products Formed
Hydrolysis: 4-Hydroxy-3-methoxyphenethyl alcohol and acetic acid.
Oxidation: 4-Hydroxy-3-methoxyphenyl ketone or aldehyde.
Reduction: 4-Hydroxy-3-hydroxyphenethyl acetate.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxyphenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methoxyphenethyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups on the phenyl ring can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Properties: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparación Con Compuestos Similares
4-Hydroxy-3-methoxyphenethyl acetate can be compared with other similar compounds, such as:
Tyrosol: 4-Hydroxyphenethyl alcohol, which lacks the methoxy group.
Homovanillyl Alcohol: 3-Hydroxy-4-methoxyphenethyl alcohol, which has the hydroxy and methoxy groups swapped.
Hydroxytyrosol: 3,4-Dihydroxyphenethyl alcohol, which has two hydroxy groups instead of a methoxy group.
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the acetate ester linkage, makes this compound unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxyphenyl)ethyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-6-5-9-3-4-10(13)11(7-9)14-2/h3-4,7,13H,5-6H2,1-2H3 |
Clave InChI |
KYOAGPAAAMNAHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



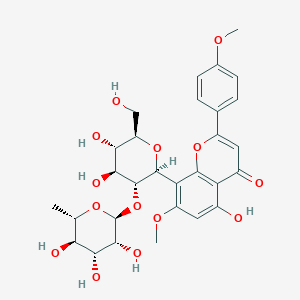
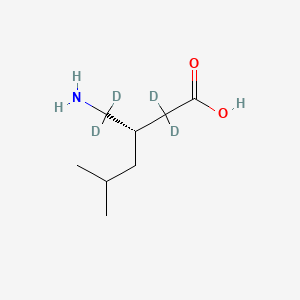

![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
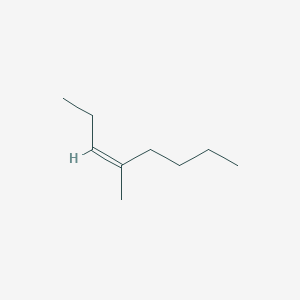
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
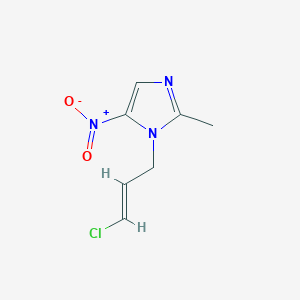
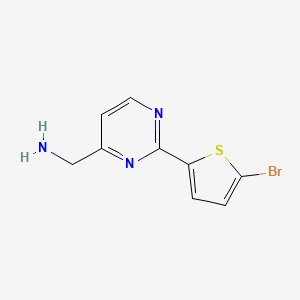
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
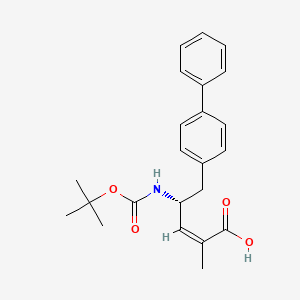
![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)
